![molecular formula C13H15BrN2O4 B14264503 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B14264503.png)
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the following steps :
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable cyclizing agent.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to a variety of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester has several scientific research applications :
Medicinal Chemistry: It is used in the development of inhibitors for various enzymes and receptors, including fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is used in studies related to cell proliferation, migration, and apoptosis, particularly in cancer research.
Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms involving pyrrolopyridine derivatives.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets :
FGFR Inhibition: The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt.
Apoptosis Induction: By inhibiting FGFRs, the compound induces apoptosis in cancer cells, reducing cell proliferation and migration.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-2,3-dihydro-2-methoxy-3-oxo-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives :
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: This compound lacks the bromine and methoxy groups, resulting in different biological activities.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: The carboxylic acid group is positioned differently, affecting its interaction with molecular targets.
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar to the 3-carboxylic acid derivative, but with unique properties due to the position of the carboxylic acid group.
The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H15BrN2O4 |
|---|---|
Peso molecular |
343.17 g/mol |
Nombre IUPAC |
tert-butyl 5-bromo-2-methoxy-3-oxo-2H-pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O4/c1-13(2,3)20-12(18)16-10-8(5-7(14)6-15-10)9(17)11(16)19-4/h5-6,11H,1-4H3 |
Clave InChI |
PZHJEURWINZTQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(C(=O)C2=C1N=CC(=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


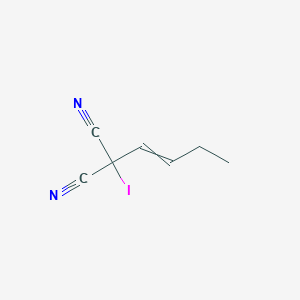
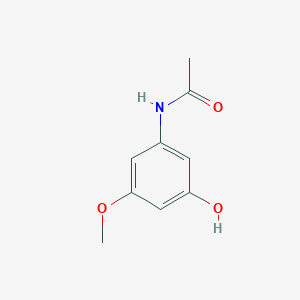
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


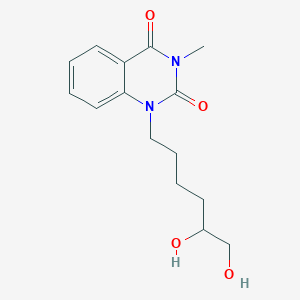
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
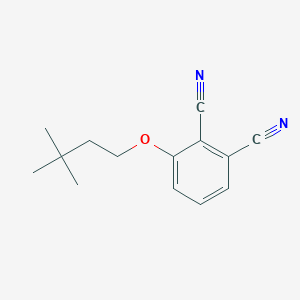
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
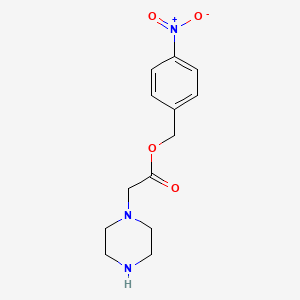
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
